junceellolide G

Description

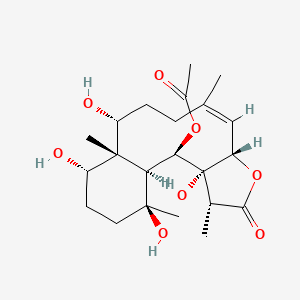

Structure

3D Structure

Properties

Molecular Formula |

C22H34O8 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(1S,2R,3S,4R,7S,8Z,12R,13S,14S,17S)-3,12,14,17-tetrahydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-2-yl] acetate |

InChI |

InChI=1S/C22H34O8/c1-11-6-7-14(24)21(5)15(25)8-9-20(4,27)17(21)18(29-13(3)23)22(28)12(2)19(26)30-16(22)10-11/h10,12,14-18,24-25,27-28H,6-9H2,1-5H3/b11-10-/t12-,14+,15-,16-,17-,18+,20-,21-,22-/m0/s1 |

InChI Key |

XKQLUUAHCWUFFQ-NEYCKECESA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@@H](CC/C(=C2)/C)O)C)O)(C)O)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)O)C)O)(C)O)OC(=O)C)O |

Synonyms |

junceellolide G |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Octocoral Sources of Junceellolide G and Related Briaranes

Briarane diterpenoids, including this compound, are commonly isolated from octocorals, with several genera being significant sources. nih.govclockss.orgnih.govnih.gov

Identification of Producing Organisms (e.g., Junceella fragilis, Junceella gemmacea, Dichotella gemmacea)

This compound has been specifically isolated from the gorgonian coral Junceella fragilis. clockss.orgacs.orgacs.orgnih.gov Other species within the genus Junceella, such as Junceella gemmacea and Junceella juncea, are also known to produce various briarane diterpenes, although this compound itself is primarily associated with J. fragilis. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govsemanticscholar.org The gorgonian coral Dichotella gemmacea is another significant source of briarane-type metabolites, with numerous gemmacolides and other briaranes being isolated from this species. nih.govnih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net While D. gemmacea is a prolific producer of briaranes, the isolation of this compound specifically from this species is not as frequently reported as from J. fragilis.

Biogeographical Distribution of Source Species (e.g., South China Sea, Taiwan waters, Indo-Pacific Ocean)

The octocorals that produce this compound and related briaranes are distributed in tropical and subtropical waters. Junceella fragilis is found in the Indo-West Pacific region, including Australia, Palau, Indonesia, the Persian Gulf, Okinawa, the Philippines, Singapore, the Great Barrier Reef, and Taiwan. sealifebase.sesinica.edu.twtandfonline.com Junceella gemmacea is also distributed in the Indo-Pacific Ocean, including the South China Sea and Singapore. mdpi.comnih.govsaltcorner.comnparks.gov.sg Dichotella gemmacea has a distribution in the Indo-West Pacific Ocean, including the South China Sea and inhabiting deeper coastal areas. nih.govmdpi.comsaltcorner.comgbif.orgsealifebase.semdpi.com Taiwanese waters, located at the intersection of major ocean currents, are noted as a collection site for Junceella fragilis that has yielded this compound. acs.orgacs.orgnih.govsemanticscholar.org

Research Methodologies for Compound Isolation

The isolation of briarane diterpenoids from octocorals involves a series of standard natural product chemistry techniques.

Specimen Collection and Pre-processing for Chemical Screening

Specimens of the octocoral sources are typically collected from their natural marine habitats. For instance, Junceella gemmacea specimens have been collected from the South China Sea. mdpi.com Junceella fragilis has been collected from Taiwanese tropical waters and the South China Sea. acs.orgacs.orgnih.govnamr.gov.twjst.go.jp After collection, the coral specimens are often frozen immediately, such as at -20 °C, and stored at this temperature before further processing. mdpi.comnih.govmdpi.comnamr.gov.tw In some cases, the collected organisms are freeze-dried. acs.org The specimens are then typically sliced or cut into smaller pieces to facilitate extraction. namr.gov.twmdpi.com

Extraction Techniques (e.g., solvent extraction protocols)

Solvent extraction is a common initial step to obtain the crude chemical extract from the processed coral material. A mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2) (1:1) has been used to extract sliced coral bodies at room temperature. namr.gov.twmdpi.com Acetone has also been employed as an extraction solvent for Junceella gemmacea and Dichotella gemmacea. mdpi.comresearchgate.netsemanticscholar.orgnih.gov The crude extract obtained is often subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) (EtOAc) and water (H2O). namr.gov.twmdpi.com

Chromatographic Separation and Purification Strategies (e.g., column chromatography, HPLC)

Following extraction, chromatographic techniques are employed to separate and purify the individual compounds from the crude extract. Silica (B1680970) gel column chromatography is a widely used method for initial separation. researchgate.netnamr.gov.twmdpi.com Gradient solvent systems, such as mixtures of n-hexane and EtOAc, are commonly used as eluents in silica gel chromatography. namr.gov.tw Further purification often involves additional chromatographic steps, including Sephadex LH-20 column chromatography and semi-preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comresearchgate.net These techniques, often used in combination, allow for the isolation of pure briarane diterpenoids like this compound from the complex mixtures present in the coral extracts. Spectroscopic methods, including 1H and 13C NMR, DEPT, HSQC, HMBC, NOESY, 1H-1H COSY, and HRESIMS, are then used to elucidate the structures of the isolated compounds. mdpi.com Single-crystal X-ray diffraction analysis can also be used to confirm the structure and relative or absolute configuration of the isolated compounds. acs.orgacs.orgnamr.gov.twjst.go.jpnih.gov

Structural Analysis and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the initial characterization and structural elucidation of organic compounds like junceellolide G. They provide crucial data on the functional groups present, the connectivity of atoms, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural determination of natural products. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively used to elucidate the structure of this compound and its analogues. nih.gov

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of hydrogen and carbon atoms present in the molecule and their chemical environments. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps in identifying different proton systems and their neighboring protons. The ¹³C NMR spectrum, often supplemented with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type of carbon atoms (methyl, methylene, methine, or quaternary).

2D NMR experiments are indispensable for establishing connectivity and spatial relationships within the molecule. nih.gov

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, revealing spin systems and helping to trace connections between adjacent protons through bonds.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different parts of the molecule, identifying quaternary carbons, and locating functional groups attached to the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals spatial proximity between protons, regardless of whether they are coupled through bonds. NOESY correlations are crucial for determining the relative stereochemistry of chiral centers and the conformation of the molecule.

The structures of junceellolides E-G were elucidated using extensive spectral analyses, with particular emphasis on 1D and 2D NMR studies. Similarly, the structures of other briarane-type diterpenoids from Junceella species have been established through extensive spectroscopic analysis, including 1D- and 2D-NMR data.

X-ray crystallography is a powerful technique that can provide unambiguous determination of the complete three-dimensional structure of a crystalline compound, including both relative and absolute configurations. While direct mention of X-ray crystallography being applied specifically to this compound is not consistently found in the provided snippets, this technique has been successfully used to confirm the structure and relative configuration of related briarane diterpenoids isolated from Junceella species, such as junceellolide E and frajunolide P. It has also been used to determine the absolute configuration of other briaranes. The ability of X-ray crystallography to provide definitive structural information makes it a valuable tool for confirming structures initially proposed based on NMR data and for establishing the stereochemistry of complex molecules in this class.

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are difficult to obtain. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum, which shows Cotton effects (peaks or troughs) at specific wavelengths, is highly sensitive to the three-dimensional structure and the arrangement of chromophores.

For briarane diterpenoids, including those from Junceella species, ECD spectroscopy has been employed to determine the absolute configurations. By comparing experimental ECD spectra with calculated spectra for different possible enantiomers, researchers can assign the correct absolute stereochemistry. This approach was used, for instance, to determine the absolute configuration of junceellolides M-P.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS allows for the calculation of the elemental composition. This is crucial for confirming the proposed structure derived from NMR data and for identifying novel compounds.

HRMS has been utilized in the structural characterization of this compound and other briarane diterpenoids from Junceella species. For example, the molecular formulas of frajunolides P-S and junceellolides M-O were determined by HRMS, providing crucial information for their structural elucidation.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in absorption bands in the IR spectrum.

IR spectroscopy has been applied in the structural analysis of this compound and related briarane diterpenoids. The IR spectra of these compounds typically show absorption bands corresponding to key functional groups characteristic of the briarane skeleton and its substituents, such as hydroxyl groups (around 3400-3600 cm⁻¹), γ-lactone carbonyl groups (around 1770-1795 cm⁻¹), and ester carbonyl groups (around 1730-1740 cm⁻¹). These bands provide initial clues about the presence of these functionalities, guiding further spectroscopic analysis.

Here is a table summarizing characteristic IR absorption bands observed in this compound and related briarane diterpenoids:

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | ~3400-3600 |

| γ-Lactone (C=O) | ~1770-1795 |

| Ester (C=O) | ~1730-1740 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Comparative Spectroscopic Analysis with Known Analogues

A common and effective strategy in the structural elucidation of new natural products, including this compound, is the comparative spectroscopic analysis with known analogues. Briarane diterpenoids often share a common bicyclo[8.4.0] carbon skeleton with variations in oxygenation patterns, positions and types of substituents (e.g., acetate (B1210297), hydroxyl, chlorine), and the presence of double bonds or epoxy rings.

By comparing the ¹H and ¹³C NMR spectroscopic data of a new compound with those of structurally similar briaranes, researchers can identify the core briarane skeleton and pinpoint the differences in functionalization and substitution patterns. Minor variations in chemical shifts and coupling patterns can indicate changes in the position or stereochemistry of a substituent. This comparative approach significantly aids in proposing a plausible structure for the new compound, which is then confirmed by detailed analysis of 2D NMR data and other spectroscopic techniques.

For instance, the ¹H and ¹³C NMR data of frajunolide P were found to be similar to those of juncenolide B, suggesting they were analogues with a key difference being the presence of a chlorine atom in frajunolide P. This highlights the utility of comparing spectroscopic data to quickly identify similarities and differences within a class of compounds.

Compound Information

Biosynthetic Pathways and Precursor Derivation

Proposed Biogenesis of Briarane Diterpenoids from Cembranoids

The prevailing hypothesis for the biosynthesis of the briarane skeleton, the core structure of junceellolide G, involves the cyclization of a cembranoid precursor. researchgate.netresearchgate.net Cembranoids are a class of diterpenes characterized by a 14-membered carbon ring. The transformation from a cembranoid to a briarane is thought to be initiated by a crucial cyclization step between carbons 3 and 8 of the cembrane (B156948) ring. researchgate.netsci-hub.se This event gives rise to the characteristic bicyclo[8.4.0]decane ring system of the briaranes. researchgate.netresearchgate.netsci-hub.semdpi.com Following this initial cyclization, a series of oxidative modifications, often involving enzymes like cytochrome P450, leads to the vast structural diversity observed within the briarane family. researchgate.net

Enzymatic Transformations and Cyclization Mechanisms

The conversion of cembranoid precursors into the briarane framework is orchestrated by a suite of specialized enzymes. While the specific enzymes involved in the biosynthesis of this compound have not been fully elucidated, studies on related briarane diterpenoids have shed light on the types of enzymatic reactions that are likely involved.

Key enzymatic transformations include:

Cyclization: The foundational 3,8-cyclization of the cembranoid precursor is a critical enzymatic step. researchgate.net

Oxidation: A variety of oxidative enzymes, including cytochrome P450 monooxygenases, are responsible for introducing oxygen-containing functional groups, such as hydroxyls, epoxides, and ketones, at various positions on the briarane skeleton. researchgate.net This high degree of oxidation is a hallmark of briarane-type diterpenoids. sci-hub.ru

Lactone Formation: The formation of the γ-lactone ring, a characteristic feature of many briaranes, is another key enzymatic process. researchgate.netmdpi.com This may occur through the oxidation of a diol to a lactone, potentially via an aldehyde intermediate and subsequent hemiacetal formation. researchgate.net

Halogenation: In some briaranes, halogen atoms like chlorine are incorporated into the structure, a process catalyzed by halogenase enzymes. sci-hub.runih.gov

Recent research has also explored biomimetic approaches to synthesize briarane diterpenoids, such as using light-induced transannular oxa-6π electrocyclization, which mimics potential natural biosynthetic reactions. acs.orgacs.org

Investigation into Potential Microbial Symbiont Contributions to Biosynthesis

There is a growing body of evidence suggesting that symbiotic microorganisms living in association with marine invertebrates, such as gorgonian corals, may be the true producers of many bioactive natural products. nih.govresearchgate.netmdpi.com It has long been suspected that microbial symbionts could significantly contribute to the chemical diversity found in their hosts. nih.govmdpi.com

For gorgonian corals of the genus Junceella, which are known to produce junceellolides and other briaranes, it is plausible that associated bacteria or fungi play a role in the biosynthesis of these compounds. nih.govresearchgate.netresearchgate.net Studies have shown that bacteria associated with Junceella species possess biosynthetic gene clusters, such as those for non-ribosomal peptide synthetases (NRPS), indicating their capacity to produce complex secondary metabolites. researchgate.net While direct evidence linking a specific microbial symbiont to the production of this compound is still forthcoming, the "producer question" remains an active area of research in marine natural products chemistry. nih.govnih.gov The application of metagenomic strategies has been instrumental in identifying prokaryotic gene clusters responsible for the biosynthesis of potent compounds, often from uncultivatable symbionts. nih.govmdpi.com

Identification of Biosynthetic Intermediates and Precursors

The identification of biosynthetic intermediates and precursors is crucial for mapping the complete pathway to this compound. Based on the proposed biogenesis from cembranoids, the primary precursor is geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenes. GGPP undergoes cyclization to form the initial cembranoid skeleton.

While specific intermediates in the this compound pathway have not been definitively isolated, related briarane biosynthetic studies suggest a cascade of increasingly oxidized and structurally complex molecules. For example, briareolate esters L, G, and B are thought to be related through a transannular oxa-6π electrocyclic reaction, indicating a potential biosynthetic relationship where one compound serves as a precursor to the next. acs.org The isolation of various junceellolides and related briaranes from the same organism provides a snapshot of the potential biosynthetic landscape, with different compounds representing various stages of the pathway. acs.orgrsc.org

Synthetic Chemistry and Derivatization Approaches

Challenges in the Total Synthesis of Complex Briarane Skeletons

The total synthesis of briarane diterpenoids, including the core skeleton found in junceellolide G, is considered a significant challenge in natural product synthesis. researchgate.netnih.govthieme-connect.com As of recent reviews, no completed total synthesis of a briarane-type diterpenoid has been reported, highlighting the difficulties involved. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.netresearchgate.netmdpi.com

Key challenges in constructing the briarane skeleton include:

Construction of the trans-fused bicyclo[8.4.0]tetradecane ring system: This fused ring system requires precise control over ring closure and stereochemistry. nih.gov

Introduction and control of multiple contiguous stereocenters: Briaranes often feature a congested set of stereogenic centers, particularly the C1–C2–C10–C14 stereotetrad, which is considered a major synthetic hurdle. nih.govroyalsocietypublishing.orgresearchgate.net Establishing the correct relative and absolute configurations of these centers is critical. nih.govroyalsocietypublishing.org

Formation of the γ-lactone ring: Many briaranes, including this compound, contain a γ-lactone ring, which adds another layer of complexity to the synthetic route. researchgate.netnih.gov

Installation of various oxygen functionalities: Briaranes are typically highly oxidized, with hydroxyl, acetate (B1210297), and epoxide groups at various positions, requiring selective functionalization strategies. nih.gov

Early synthetic efforts focused on constructing simplified fragments of the briarane skeleton, such as the 10-membered ring and specific stereogenic elements. royalsocietypublishing.orgresearchgate.net More recent work has concentrated on the stereoselective construction of the challenging C1–C2–C10–C14 stereotetrad. royalsocietypublishing.orgresearchgate.net Despite progress in synthesizing key fragments, a complete total synthesis remains an active area of research. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.netresearchgate.netmdpi.com

Strategies for Biomimetic and Semisynthetic Derivatization

Given the challenges of total synthesis and the often limited availability of natural material, biomimetic and semisynthetic approaches are valuable strategies for accessing this compound and its derivatives. researchgate.netwaikato.ac.nz

Biomimetic Synthesis: This approach aims to replicate proposed natural biosynthetic pathways in the laboratory. nih.govunimelb.edu.aucuneyttas.comnih.govresearchgate.net While the complete biosynthesis of this compound is not fully elucidated, the briarane skeleton is believed to originate from the cyclization of a cembrane (B156948) skeleton, followed by oxidative modifications catalyzed by enzymes like cytochrome P450s. clockss.orgresearchgate.net Biomimetic strategies could involve developing cascade reactions that mimic these enzymatic transformations to construct the core ring system and introduce functionalities. 20.210.105 Research into the biosynthetic gene clusters in gorgonian corals is providing insights that could inform biomimetic synthetic routes. researchgate.net

Semisynthetic Derivatization: This involves chemically modifying naturally isolated this compound or related briaranes to create new analogues. clockss.orgwaikato.ac.nz This approach leverages the availability of natural starting materials, even if in limited quantities, to explore structural variations. Semisynthesis can be used to introduce different functional groups, alter existing ones (e.g., hydrolysis or esterification of acetates), or modify the oxidation pattern. This is particularly useful for generating a library of related compounds for biological screening and structure-activity relationship studies. mdpi.comresearchgate.net For example, studies have reported the isolation of semisynthetic products from gorgonians, alongside natural briaranes. clockss.orgresearchgate.net

Design and Synthesis of this compound Analogues for Research Applications

The design and synthesis of analogues of this compound are crucial for understanding its biological activities and developing potential therapeutic agents. Analogues are created to probe the role of specific structural features in biological interactions and to potentially improve potency, selectivity, or other pharmacological properties. wikipedia.orgmdpi.comstudysmarter.co.uk

The synthesis of this compound analogues can be achieved through both total synthesis of modified structures or, more commonly, through semisynthesis from related natural briaranes. mdpi.comresearchgate.netsci-hub.se Researchers design analogues by making targeted chemical modifications to the this compound scaffold. These modifications can include:

Changing the nature or position of ester groups (e.g., acetate, butyrate, isovalerate). mdpi.comresearchgate.net

Modifying hydroxyl groups (e.g., acylation, alkylation).

Altering the oxidation state of specific carbons.

Introducing or removing halogen atoms. researchgate.netmdpi.com

Modifying the γ-lactone ring or other cyclic structures.

The synthesized analogues are then evaluated in various biological assays to determine how the structural changes impact activity. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and natural product research.

Chemical Modifications to Explore Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are essential for understanding which parts of the this compound molecule are responsible for its observed biological effects. thieme-connect.commdpi.comwikipedia.orgstudysmarter.co.uk By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can establish correlations between specific structural features and biological responses. wikipedia.orgmdpi.comnih.gov

Chemical modifications used in SAR studies of briarane diterpenoids, including those related to this compound, have involved alterations at various positions of the briarane core. mdpi.comresearchgate.net For instance, studies on related briaranes have suggested that the nature and position of ester groups can influence activity. mdpi.com Modifications at positions like C-2, C-9, C-12, C-13, C-14, and C-16 have been explored through the isolation of naturally occurring analogues with different substitution patterns or through semisynthetic routes. mdpi.comresearchgate.netmdpi.comjst.go.jpresearchgate.net

Data from SAR studies can be presented in tables, comparing the structures of different analogues with their corresponding biological activities (e.g., IC50 values in a cell-based assay). While specific detailed SAR data for this compound itself might be limited in publicly available searches, studies on closely related briaranes provide insights into the general structural features important for their bioactivity. mdpi.comresearchgate.net

For example, a study on gemmacolides, which are also briarane diterpenoids, investigated their tumor cell growth inhibitory activity against A549 and MG63 cell lines. mdpi.comnih.gov Preliminary SAR analysis from this study suggested that a 12-O-isovalerate group might increase activity, while 13- or 14-O-isovalerate groups might decrease it. mdpi.com The contribution of substitutions at C-2 and C-16 remained uncertain in that specific study. mdpi.com

These types of findings from related compounds inform the design of this compound analogues for SAR investigations. By synthesizing and testing analogues with targeted modifications based on these insights, researchers can build a more comprehensive understanding of the structural requirements for this compound's activity.

Biological Activities and Mechanistic Investigations in Non Human Models

Anti-Inflammatory Activities and Molecular Targets

Junceellolide G and related compounds have demonstrated notable anti-inflammatory potential through various in vitro assays. These studies have highlighted the compound's ability to modulate key inflammatory mediators and pathways.

Overproduction of nitric oxide (NO) is a hallmark of inflammatory processes and is often mediated by the inducible nitric oxide synthase (iNOS) enzyme in macrophages. The inhibitory effect of this compound and its analogues on NO production has been assessed in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7. nih.govmdpi.com These cells, when activated by LPS, mimic an inflammatory response by producing significant amounts of NO. bioline.org.br

Studies on briarane-type diterpenoids, the class of compounds to which this compound belongs, have shown that they can effectively suppress NO production in these activated macrophage models. For instance, related briarane derivatives have been documented to inhibit NO production in LPS-stimulated RAW264.7 cells, suggesting a potential mechanism for their anti-inflammatory action. researchgate.netmdpi.com This inhibition is crucial as excessive NO can lead to tissue damage during chronic inflammation. nih.gov The ability of these compounds to curtail NO production points towards their potential as modulators of the inflammatory response.

The anti-inflammatory effects of compounds are often linked to their ability to regulate the expression of proinflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.org These enzymes are critical in the inflammatory cascade, with iNOS producing nitric oxide and COX-2 being responsible for the synthesis of prostaglandins, both potent inflammatory mediators. medsci.orgresearchgate.net

Research into briarane-type diterpenoids has indicated their capacity to modulate the expression of these key enzymes. Some compounds within this class have been observed to inhibit the protein expression of iNOS in LPS-stimulated RAW264.7 macrophage cells. researchgate.net However, the effect on COX-2 can be more complex, with some related compounds reportedly enhancing its expression. researchgate.net This differential regulation suggests that the anti-inflammatory actions of these compounds are nuanced and may involve multiple signaling pathways. nih.gov The modulation of iNOS and COX-2 expression is a significant area of investigation for understanding the anti-inflammatory profile of this compound and its chemical relatives. researchgate.net

Human neutrophil elastase (HNE) is a serine protease released by neutrophils during inflammation. mdpi.com An imbalance between HNE and its endogenous inhibitors can lead to tissue destruction and is implicated in various inflammatory diseases. d-nb.info Therefore, compounds that can inhibit HNE activity or its release are of significant therapeutic interest. scbt.commdpi.com

While direct studies on this compound's effect on HNE are not extensively detailed in the provided context, the broader class of marine natural products is a known source of HNE inhibitors. The investigation of novel compounds for their ability to modulate neutrophil degranulation and HNE release is a key aspect of anti-inflammatory drug discovery. frontiersin.org

Modulation of Proinflammatory Enzyme Expression (e.g., iNOS, COX-2)

Antiviral Activities

In addition to anti-inflammatory properties, certain junceellolides have been explored for their potential as antiviral agents, particularly against the Hepatitis B virus (HBV).

Several studies have highlighted the anti-HBV activity of junceellolide compounds, identifying them as promising leads for the development of new antiviral therapies. xjtu.edu.cn Research on related compounds like junceellolide B and C has provided valuable insights into the potential mechanisms of action for this class of diterpenoids. researchgate.netnih.gov

Gorgonian-derived briarane-type diterpenoids have shown inhibitory effects against HBV. nih.gov For example, junceellolide B has been identified as a potent inhibitor of HBV, effectively reducing the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in infected cells in a dose-dependent manner. researchgate.netnih.gov

A critical target in anti-HBV therapy is the replication of the viral DNA. medchemexpress.eu Studies on gorgonian-derived briarane-type diterpenoids have demonstrated their ability to inhibit HBV DNA replication in HepAD38 cells, a cell line that supports HBV replication. researchgate.netnih.gov

Specifically, junceellolide B was found to significantly reduce secreted HBV DNA in HepAD38 cells. researchgate.netnih.gov Similarly, junceellolide C has been shown to inhibit HBV DNA replication. medchemexpress.eumedchemexpress.com The mechanism appears to involve the inhibition of HBV RNA transcription, which is a crucial step preceding DNA replication. researchgate.netresearchgate.net This suggests that these compounds act as transcription inhibitors of the covalently closed circular DNA (cccDNA), which serves as the template for viral transcription. researchgate.netnih.gov

Impact on HBV cccDNA Replenishment and StabilityThere is currently no available scientific literature detailing the impact of this compound on the replenishment or stability of HBV covalently closed circular DNA (cccDNA).

Other Investigated Bioactivities

Insecticidal Effects

There is no scientific research available in the searched literature that investigates or reports on the insecticidal effects of this compound. Although the broader class of briarane diterpenoids has been noted for a range of biological activities, including insecticidal potential, specific testing and results for this compound have not been documented. mdpi.comclockss.org

Structure Activity Relationship Sar Studies of Junceellolide G and Analogues

Elucidation of Structural Features Critical for Biological Activity

SAR studies on briarane diterpenoids, including junceellolide G analogues, have aimed to identify the specific parts of the molecule essential for their biological activities. The briarane scaffold itself, with its characteristic bicyclo[8.4.0] carbon skeleton and γ-lactone, forms the fundamental basis for activity. sci-hub.se Variations in substituent groups and their positions on this core structure significantly influence the observed biological effects.

For instance, studies on anti-osteoclastogenic activity have indicated that specific briarane analogues, such as junceellolide D, are particularly potent inhibitors of osteoclast development. sci-hub.se This activity is linked to the compound's ability to suppress the formation of multinucleated tartrate-resistance acid phosphatase positive cells, inhibit actin ring formation, block bone resorption, and downregulate osteoclast-specific marker genes. sci-hub.se Mechanistically, junceellolide D was found to increase the protein stability of nuclear factor (erythroid-derived 2)-related factor-2 (Nrf2) and promote its nuclear translocation, thereby activating downstream antioxidant enzymes and abolishing RANKL-induced reactive oxygen species (ROS) generation. sci-hub.se It also inhibits the RANKL-stimulated activation of NF-κB and MAPK signaling pathways. sci-hub.se

In the context of tumor cell growth inhibition, certain briarane analogues, such as gemmacolides J, V, and Y, have demonstrated potent activity against specific cancer cell lines, sometimes exceeding that of positive controls like adriamycin. mdpi.comthieme-connect.comfigshare.com These findings highlight the importance of specific structural decorations on the briarane core for cytotoxic effects.

Preliminary SAR analysis for anti-HBV activity among briarane-type diterpenoids suggests that a briarane-based scaffold featuring a 3E,5(16)-diene and a chlorine substitution at C-6 is required for this activity. nih.gov

Influence of Stereochemistry on Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound and its analogues. nih.gov Enantiomers, which are stereoisomers that are non-superimposable mirror images of each other, can exhibit significantly different biological behaviors in chiral biological systems. nih.gov

While specific detailed studies on the influence of stereochemistry solely on this compound's efficacy were not extensively highlighted in the search results, research on other briarane diterpenoids underscores the importance of stereochemical configurations. For example, in a study on anti-inflammatory briaranes, the anti-inflammatory activity was found to be largely dependent on the stereochemistry of the hydroxyl group at C-11. mdpi.com This indicates that even subtle changes in stereochemistry at specific positions can drastically alter or abolish the biological activity of briarane diterpenoids.

Role of Specific Substituent Groups (e.g., acetoxy, propionoxy, halogenation)

The nature and position of substituent groups on the briarane scaffold are key determinants of the biological activity of this compound and its analogues. Various functional groups, including acetoxy, propionoxy, and halogens, have been observed in these compounds, and their presence or absence, as well as their location, can significantly impact efficacy.

Studies on the anti-inflammatory activity of briaranes have investigated the effect of different substitutions. For instance, the activity of a compound with a 2-isovaleric acetyl substitution was significantly decreased compared to its 2-glycolyl analogue. mdpi.com This suggests that the specific acyl group at certain positions influences the anti-inflammatory potential.

Regarding halogenation, the presence of chlorine at C-6 has been indicated as a requirement for anti-HBV activity in some briarane-type diterpenoids. nih.gov This highlights the specific contribution of halogen substituents to particular biological activities.

Preliminary SAR analysis on tumor cell growth inhibition by certain briaranes suggested that a 12-O-isovalerate group might increase activity, whereas 13- or 14-O-isovalerate groups might decrease it. The contribution of substitutions at C-2 and C-16 remained uncertain in that specific study.

Comparative SAR Analysis Across Briarane Subclasses

Briarane diterpenoids encompass a wide variety of structures, often grouped into subclasses based on specific structural features or origins. Comparative SAR analysis across these subclasses provides insights into how larger structural variations impact biological activity.

While the search results did not explicitly define distinct "subclasses" of briaranes with comparative SAR data on this compound specifically, the literature discusses the SAR of numerous briarane analogues with diverse substitution patterns and activities. For example, studies have compared the antifouling activity of various briaranes, identifying compounds with high therapeutic ratios. mdpi.com Similarly, cytotoxic activities have been compared across a range of briarane diterpenoids against different cancer cell lines. mdpi.commdpi.com

The broad spectrum of activities observed within the briarane family (anti-inflammatory, cytotoxic, antiviral, antifouling, etc.) is a testament to the structural diversity within this class and the significant impact of structural variations on biological function. Comparative SAR analysis across these diverse structures helps to delineate the pharmacophores responsible for different activities. For instance, the importance of the (E,Z)-dieneone moiety for the cytotoxicity of certain briaranes has been noted. nih.gov

Further systematic comparative studies are needed to fully understand the SAR across different briarane subclasses and to identify structural motifs associated with specific biological profiles.

Data Table: Illustrative Examples of Briarane Analogues and Activities

| Compound Name (Illustrative) | Activity Tested (Illustrative) | Key Structural Features (Illustrative) | SAR Insight (Illustrative) | Source (Illustrative) |

| Junceellolide D | Anti-osteoclastogenic | Briarane core, specific substitution pattern | Highly active, affects Nrf2 and NF-κB/MAPK pathways | sci-hub.se |

| Gemmacolide J | Tumor cell growth inhibition (A549, MG63) | Briarane core, specific substitution pattern | Potent activity, more active than adriamycin against A549 | mdpi.comthieme-connect.comfigshare.com |

| Briarane Analogue X | Anti-HBV | Briarane core, 3E,5(16)-diene, C-6 chlorine | Requires C-6 chlorine for activity | nih.gov |

| Briarane Analogue Y | Anti-inflammatory | Briarane core, specific substitution pattern | Activity dependent on C-11 stereochemistry | mdpi.com |

| Briarane Analogue Z | Tumor cell growth inhibition (A549, MG63) | Briarane core, 12-O-isovalerate vs 13/14-O-isovalerate | 12-O-isovalerate may increase activity, 13/14-O-isovalerate may decrease |

Future Research Trajectories and Academic Perspectives

Advanced Elucidation of Complex Biosynthetic Pathways

The biosynthesis of briarane diterpenoids, including compounds like junceellolide G, is hypothesized to originate from the cembrane (B156948) skeleton, another diterpene scaffold commonly found in marine gorgonians. This biogenetic route is thought to involve a cyclization event followed by extensive oxidative modifications. royalsocietypublishing.orgresearchgate.net Despite this proposed pathway, detailed investigations into the specific enzymatic steps and genetic regulation governing the biosynthesis of many briarane-type diterpenoids remain limited. royalsocietypublishing.org Future academic endeavors should prioritize the advanced elucidation of these complex biosynthetic pathways. This necessitates identifying the precise enzymes and genes responsible for key transformations such as cyclization, hydroxylation, epoxidation, and the formation of the characteristic lactone ring. jmb.or.kr The application of modern techniques, including genomics, transcriptomics, and targeted enzyme assays, will be instrumental in unraveling these intricate processes. jmb.or.krnih.gov A comprehensive understanding of briarane biosynthesis could potentially pave the way for the sustainable production of this compound and its analogs through heterologous expression in engineered microbial systems, thereby addressing the current challenges associated with limited natural supply. researchgate.netjmb.or.kr

Exploration of Novel Synthetic Methodologies for Briarane Scaffolds

The inherent structural complexity of briarane diterpenoids, marked by fused macrocycles and numerous contiguous stereocenters, poses significant challenges for synthetic chemists. researchgate.netnih.gov Achieving the total synthesis of any briarane-type diterpenoid has historically been a formidable task, although notable progress has been made in the stereoselective construction of key structural fragments, such as the C1–C2–C10–C14 stereotetrad. royalsocietypublishing.orgacs.orgnih.gov Future research should actively explore and develop novel, efficient, and stereoselective synthetic methodologies to access the core briarane scaffold. This includes devising innovative strategies for the construction of the bicyclo[8.4.0]tetradecane ring system and the precise introduction of the diverse oxygenation patterns and the γ-lactone moiety. royalsocietypublishing.orgnih.gov Overcoming these significant synthetic hurdles is essential to provide sufficient quantities of this compound and its structural variants for thorough biological evaluation and detailed structure-activity relationship studies. researchgate.netacs.org

Deeper Mechanistic Studies at the Cellular and Molecular Levels

While various briarane diterpenoids have demonstrated a spectrum of biological activities, the underlying cellular and molecular mechanisms responsible for these effects are often not fully elucidated. researchgate.netnih.govmdpi.com For this compound and related compounds, there is a clear need for deeper mechanistic investigations at the cellular and molecular levels. This involves the identification of specific protein targets and the detailed mapping of the downstream signaling pathways that are modulated by these compounds. nih.govmdpi.com Research approaches could include the use of advanced techniques such as chemoproteomics, targeted binding assays, and a variety of cell-based experimental systems to precisely delineate the molecular interactions. nih.govmdpi.com Studies on other briaranes have, for instance, revealed interactions with proteins like STING and modulation of key signaling cascades such as NF-κB and MAPK, which are central to inflammatory responses. nih.govsci-hub.semdpi.com Future studies should investigate whether this compound engages with similar targets or operates through distinct molecular mechanisms. nih.gov A detailed understanding of these mechanisms is paramount for evaluating the therapeutic potential of this compound and for the rational design of more potent and selective analogs. nih.govmdpi.com

Identification of Undiscovered Biological Targets and Signaling Pathways

Given the considerable structural diversity and wide range of observed bioactivities within the briarane diterpenoid family, it is highly probable that many additional biological targets and signaling pathways remain to be discovered. nih.govmdpi.com Future research should employ unbiased and high-throughput screening approaches to identify novel molecular interactions. This could involve screening this compound against large libraries of proteins or utilizing phenotypic screening strategies followed by sophisticated target deconvolution methods. mdpi.comusc.gal Investigating the effects of this compound on a broader array of cellular processes and signaling networks beyond those already known to be affected by other briaranes could uncover entirely new therapeutic opportunities. mdpi.comnih.gov For example, exploring potential interactions with receptors, enzymes, or other biomolecules not previously linked to briarane activity could open up novel avenues for drug discovery and development. usc.gal

Ecological Role and Chemical Communication of this compound in Marine Environments

Briarane diterpenoids are integral natural products of marine invertebrates, particularly gorgonian corals, and are widely believed to serve important ecological functions. researchgate.netresearchgate.net Some briaranes have been implicated as chemical defenses, acting as feeding deterrents against potential predators. researchgate.netresearchgate.net Future research should specifically investigate the ecological role of this compound within its natural marine habitat. This could involve quantifying its presence and concentration in the host organism and the surrounding environment, as well as conducting controlled behavioral assays with relevant marine organisms. researchgate.net Understanding the ecological function of this compound could also provide valuable insights into the evolutionary pressures that have contributed to its biosynthesis and structural diversity. researchgate.net Further research into the potential role of this compound in chemical communication within the marine environment, such as its influence on larval settlement or interactions with associated microorganisms, would also be highly beneficial. researchgate.net

Development of Analytical Methodologies for Trace Detection in Biological Matrices

To facilitate comprehensive biological and ecological studies of this compound, the development of highly sensitive and robust analytical methodologies for its detection and quantification in complex biological matrices is essential. nih.govresearchgate.net Future research efforts should be directed towards developing and rigorously validating such methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools for the trace analysis of natural products in biological samples. nih.govresearchgate.netleeder-analytical.comchromatographyonline.com However, challenges such as matrix effects and the need for efficient and specific extraction protocols must be addressed. chromatographyonline.com Developing validated methods for the detection and quantification of this compound in samples such as coral tissues, seawater, or potential target organisms at very low concentrations will be critical for understanding its distribution, metabolic fate, and ecological impact. nih.govresearchgate.netresearchgate.net

Q & A

What spectroscopic and crystallographic methods are essential for determining the three-dimensional structure of junceellolide G?

Answer: Structural elucidation requires a multi-technique approach:

- NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) identifies proton-carbon connectivity and stereochemistry.

- X-ray Crystallography confirms absolute configuration when suitable single crystals are obtained.

- High-Resolution Mass Spectrometry (HR-ESI-MS) validates molecular formulas.

Researchers must cross-reference spectral data with established databases (e.g., PubChem, SciFinder) and document experimental parameters (e.g., solvent systems, crystallization conditions) to ensure reproducibility. Data should be presented in tables comparing observed vs. predicted spectral peaks, with uncertainties quantified .

What strategies are employed to isolate this compound from complex biological matrices?

Answer: Isolation involves:

- Bioassay-Guided Fractionation : Combine HPLC-MS with activity screening (e.g., antimicrobial assays) to track target compounds.

- Solvent Partitioning : Use polarity gradients (hexane/ethyl acetate/water) to separate lipophilic fractions.

- Column Chromatography : Optimize stationary phases (silica gel, Sephadex LH-20) and mobile-phase gradients.

Document retention times, solvent ratios, and yield percentages in supplementary tables. Purity must be verified via HPLC-DAD (>95% peak area) .

How do researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

Answer: Systematic approaches include:

- Protocol Harmonization : Standardize assay conditions (cell lines, incubation time, controls) using guidelines like MIAME.

- Material Replication : Share compound samples between labs to eliminate source variability.

- Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding factors (e.g., solvent effects, impurities).

Contradictions often arise from threshold concentrations or synergistic effects, necessitating dose-response curves in tabular formats .

What computational methods predict this compound’s molecular targets and mechanisms of action?

Answer: Advanced in silico strategies:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions (e.g., binding affinity calculations).

- Pharmacophore Modeling : Identify essential functional groups via tools like LigandScout.

- Network Pharmacology : Map compound-target-pathway relationships using STRING or KEGG databases.

Validate predictions with knock-out models or competitive binding assays. Results should include RMSD values and docking scores in comparative tables .

How is synthetic yield optimized for this compound in total synthesis projects?

Answer: Optimization involves:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) via factorial designs.

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM with cyclopentyl methyl ether).

- Catalyst Screening : Test organocatalysts or transition-metal complexes for stereoselectivity.

Yield improvements (>20%) should be statistically validated (t-tests) and presented in reaction optimization tables .

What methodologies assess this compound’s stability under physiological conditions?

Answer: Stability studies use:

- LC-MS/MS Degradation Profiling : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma.

- Forced Degradation Studies : Expose to heat, light, and oxidizers (H2O2) to identify degradation products.

- Pharmacokinetic Modeling : Calculate half-life (t½) and AUC using non-compartmental analysis.

Data should include degradation kinetics (time vs. concentration plots) and structural characterization of major metabolites .

How do researchers validate this compound’s selectivity in multi-target pharmacological assays?

Answer: Selectivity validation requires:

- Counter-Screening : Test against related enzymes/receptors (e.g., COX-1 vs. COX-2).

- Cellular Toxicity Assays : Measure IC50 values in healthy vs. diseased cell lines.

- CRISPR-Cas9 Knockdown : Confirm target specificity by silencing putative proteins.

Results should be tabulated as selectivity indices (SI = IC50non-target / IC50target) .

What statistical frameworks are used to analyze dose-dependent effects of this compound?

Answer: Dose-response analysis employs:

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (GraphPad Prism).

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.

- Synergy Scoring : Calculate Combination Index (CI) via Chou-Talalay method for multi-drug studies.

Report R² values, p-values, and goodness-of-fit metrics in supplementary tables .

How are molecular dynamics simulations applied to study this compound’s binding kinetics?

Answer: Simulations involve:

- All-Atom MD Simulations : Run >100 ns trajectories (AMBER, GROMACS) to assess protein-ligand stability.

- Binding Free Energy Calculations : Use MM-PBSA or MM-GBSA to quantify contributions (ΔGbind).

- Principal Component Analysis (PCA) : Identify dominant conformational changes.

Publish root-mean-square fluctuation (RMSF) plots and interaction frequency heatmaps .

What ethical and reproducibility standards govern preclinical testing of this compound?

Answer: Standards include:

- ARRIVE Guidelines : Report animal studies with detailed housing/stimulation conditions.

- FAIR Data Principles : Ensure raw data (spectra, assay results) are Findable, Accessible, Interoperable, and Reusable.

- Blinded Experiments : Randomize treatment groups and use third-party analysts.

Ethical approval (IACUC) and statistical power calculations must be documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.